Furan-2-yl{5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone
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Overview
Description
Furan-2-yl{5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone is a complex organic compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a furan ring, a benzofuran moiety, and a phenylpiperazine group, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the Suzuki–Miyaura cross-coupling reaction, starting from 2-bromo-5-nitrofuran and phenylboronic acid derivatives under microwave irradiation in the presence of palladium catalysts . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl{5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted furans, benzofurans, and phenylpiperazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-yl{5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine group is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The furan and benzofuran rings may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative with different biological activities.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with distinct chemical properties.
Phenylpiperazine: A common pharmacophore in many therapeutic agents.
Uniqueness
Furan-2-yl{5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone is unique due to its combination of a furan ring, benzofuran moiety, and phenylpiperazine group, which together confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C24H22N2O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
furan-2-yl-[5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C24H22N2O4/c27-20-8-9-21-23(19(16-30-21)24(28)22-7-4-14-29-22)18(20)15-25-10-12-26(13-11-25)17-5-2-1-3-6-17/h1-9,14,16,27H,10-13,15H2 |
InChI Key |
NOGCLDTXQYNZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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